tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate
Description
tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS: 1259278-17-5) is a chiral carbamate derivative with a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol . This compound features a cyclohexane ring substituted with an amino group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. Its stereochemistry (1R,3S) is critical for applications in asymmetric synthesis, particularly in pharmaceutical intermediates. Storage conditions require refrigeration (2–8°C) under inert atmospheres, reflecting its sensitivity to thermal degradation .
Properties
IUPAC Name |
tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSACSBMTRJNPH-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849616-22-4 | |
| Record name | rac-tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate typically involves the reaction of tert-butyl chloroformate with (1R,3S)-3-aminocyclohexanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of alkyl or aryl-substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate is used as a building block in organic synthesis. It can be used to introduce the tert-butyl carbamate protecting group in the synthesis of peptides and other complex molecules.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be used to study the effects of carbamate derivatives on enzyme activity and cellular processes.
Medicine: this compound has potential applications in the development of pharmaceuticals. It can be used as an intermediate in the synthesis of drugs that target specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. It can be used to synthesize herbicides, insecticides, and fungicides.
Mechanism of Action
The mechanism of action of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target.
Comparison with Similar Compounds
Stereoisomeric Variants
Differences in stereochemistry significantly influence physicochemical properties and biological activity:
Cyclohexane vs. Cyclopentane/Cyclobutane Analogs
Ring size affects conformational flexibility and synthetic utility:
Functional Group Substitutions
Modifications to the amino group or Boc-protecting group alter reactivity and applications:
Physicochemical and Commercial Considerations
Physicochemical Properties
- Boiling Point: Derivatives like benzyl N-[(1R,3S)-3-Boc-aminocyclohexyl]carbamate exhibit high boiling points (~507°C) due to increased molecular weight .
- Density : Ranges from 1.13 g/cm³ (benzyl derivatives) to ~1.07 g/cm³ (cyclopentyl analogs) .
- pKa: The amino group in the target compound has a predicted pKa of ~12.16, influencing protonation states in biological systems .
Commercial Availability and Pricing
Biological Activity
tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate is a compound belonging to the carbamate class, characterized by its unique structure which includes a tert-butyl group and an amino group attached to a cyclohexane ring. This compound has garnered attention in biological research due to its potential applications in medicinal chemistry and enzyme activity studies.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with (1R,3S)-3-aminocyclohexanol under basic conditions, often using triethylamine as a catalyst. The reaction proceeds at room temperature for several hours, allowing for complete conversion into the desired product.
| Property | Value |
|---|---|
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.31 g/mol |
| CAS Number | 1259278-17-5 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This mechanism can significantly affect various biochemical pathways, making it a valuable tool for studying enzyme kinetics and cellular processes .
Applications in Research
- Enzyme Activity Studies : This compound is used as a precursor in synthesizing bioactive molecules that can modulate enzyme functions.
- Medicinal Chemistry : It serves as an intermediate in the development of pharmaceuticals targeting specific receptors or enzymes involved in disease pathways.
- Agricultural Chemistry : The compound has potential applications in synthesizing agrochemicals like herbicides and insecticides.
Case Studies
A recent study highlighted the use of this compound in investigating the inhibition of MALT1-mediated cleavage processes. The study employed a FRET assay to measure enzymatic potency, revealing significant inhibition at specific concentrations, thus demonstrating its potential as a therapeutic agent .
Comparison with Similar Compounds
The unique cyclohexane structure of this compound differentiates it from other similar compounds such as:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | Cyclopentane derivative | Different reactivity due to smaller ring |
| tert-Butyl ((1R,3S)-3-aminocycloheptyl)carbamate | Cycloheptyl derivative | Increased steric hindrance |
This comparison illustrates how variations in ring size influence the compound's reactivity and binding affinities toward molecular targets.
Q & A
Q. What are the optimal conditions for synthesizing tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate, and how is stereochemical purity ensured?
Methodological Answer: The synthesis typically involves reacting (1R,3S)-3-aminocyclohexanecarboxylic acid with tert-butyl chloroformate in anhydrous dichloromethane or tetrahydrofuran, using triethylamine (TEA) as a base to neutralize HCl byproducts . Key parameters include:
- Temperature : 0–5°C to minimize side reactions.
- Solvent : Anhydrous conditions prevent hydrolysis of the chloroformate.
- Workup : Extraction with dilute HCl removes excess TEA, followed by recrystallization for purity.
Stereochemical integrity is confirmed via polarimetry and chiral HPLC , with retention times compared to authentic standards. NMR (e.g., H and C) is used to verify the absence of diastereomers .
Q. How can researchers characterize the stability of this carbamate under varying pH and temperature conditions?
Methodological Answer: Stability studies should assess:
- Acid/Base Sensitivity : Incubate the compound in buffered solutions (pH 1–12) at 25°C for 24 hours. Monitor degradation via HPLC-MS ; the tert-butyl carbamate group is labile under strongly acidic (pH < 2) or basic (pH > 10) conditions .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (typically >150°C). Store at 2–8°C under inert gas (e.g., N) to prevent hydrolysis .
Q. What analytical techniques are most reliable for confirming the molecular structure and purity?
Methodological Answer:
- NMR Spectroscopy : H NMR (δ 1.4 ppm for tert-butyl protons; δ 5.1 ppm for carbamate NH) and C NMR (δ 155 ppm for carbonyl) confirm structural motifs .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H] = 200.28 for CHNO) .
- HPLC Purity : Use a C18 column with UV detection at 210–220 nm; purity >95% is typical for research-grade material .
Advanced Research Questions
Q. How can enantiomeric impurities (<2%) in synthesized batches be detected and resolved?
Methodological Answer:
- Chiral Stationary Phases : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase. Retention time shifts indicate enantiomeric excess (ee) .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed hydrolysis) selectively cleave one enantiomer. For example, Candida antarctica lipase B in phosphate buffer (pH 7) at 37°C achieves >98% ee .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with a chiral acid (e.g., L-tartaric acid) to separate enantiomers .
Q. What strategies mitigate contradictory data in biological activity studies caused by stereochemical variations (e.g., 1R,3S vs. 1R,3R)?
Methodological Answer:
- Comparative Pharmacological Assays : Test both isomers in receptor-binding assays (e.g., calcium channel modulation). For example, the (1R,3S) isomer shows 10-fold higher affinity for NMDA receptors than (1R,3R) in patch-clamp electrophysiology .
- Molecular Dynamics Simulations : Model interactions between each isomer and target proteins (e.g., using AutoDock Vina). The (1R,3S) configuration may form stronger hydrogen bonds with GluN1 subunit residues .
Q. How can this carbamate serve as a versatile intermediate in peptide and PROTAC design?
Methodological Answer:
- Amine Protection : The tert-butyl group is stable during peptide coupling (e.g., HATU/DIPEA in DMF) but cleavable with TFA:DCM (1:1) for deprotection .
- PROTAC Linker Integration : Conjugate via EDC/NHS chemistry to a ubiquitin ligase binder (e.g., VHL ligand) and a target protein binder (e.g., BRD4 inhibitor). The cyclohexyl backbone enhances cell permeability .
Q. What computational methods predict regioselectivity in derivatization reactions (e.g., acylation vs. sulfonylation)?
Methodological Answer:
- DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level. The amino group’s nucleophilicity (NPA charge = -0.78) favors acylation over sulfonylation .
- Reactivity Screening : Use parallel synthesis in microtiter plates with 20 acylating/sulfonylating agents. Monitor via LC-MS; tert-butyl carbamate derivatives show >80% conversion with acetyl chloride in THF .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
